3-Methoxy-3-methylbutane-2-thiol

Description

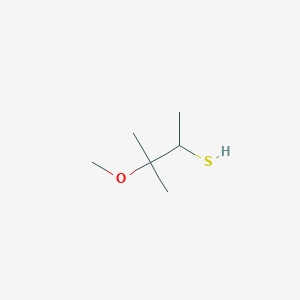

Structure

3D Structure

Properties

Molecular Formula |

C6H14OS |

|---|---|

Molecular Weight |

134.24 g/mol |

IUPAC Name |

3-methoxy-3-methylbutane-2-thiol |

InChI |

InChI=1S/C6H14OS/c1-5(8)6(2,3)7-4/h5,8H,1-4H3 |

InChI Key |

RLHXKKRTVSTFBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)OC)S |

Origin of Product |

United States |

Analytical Chemistry and Detection Strategies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical tool for the detailed profiling of volatile organic compounds, including thiols. Both gas and liquid chromatography have been successfully employed for the analysis of 3-Methoxy-3-methylbutane-2-thiol and related compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.comnih.gov It offers high-resolution separation and definitive identification based on the mass-to-charge ratio of fragmented ions. In the context of thiol analysis, GC-MS can be used to create a chemical fingerprint of the volatile constituents in a sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiol Profiling

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile compounds. chromatographyonline.comnih.gov This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as this compound, partition onto the fiber, which is then thermally desorbed into the GC injector. mdpi.com This technique concentrates volatile compounds, increasing detection sensitivity. chromatographyonline.commdpi.com

The choice of fiber coating is critical for the effective extraction of target analytes. For the analysis of various volatile compounds, including those in complex matrices, different fiber coatings have been evaluated. A common and effective fiber for general volatile analysis is one coated with divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS). chromatographyonline.comnih.gov The optimization of HS-SPME parameters such as extraction time and temperature is crucial for achieving reproducible and accurate results. nih.gov

A study on propolis volatile compounds utilized HS-SPME with a 100 μm polydimethylsiloxane (PDMS) fiber, followed by GC-MS analysis on a HP-5 MS capillary column. nih.gov This approach allowed for the successful chemical fingerprinting of the volatile components. nih.gov Similarly, research on cigar leaves found that a DVB/CAR/PDMS fiber was optimal for analyzing alcohols, esters, and acids. chromatographyonline.com

Interactive Table:

Derivatization Enhancements for GC-MS Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound for GC-MS analysis. researchgate.net For thiols, which can exhibit poor peak shape and thermal instability, derivatization can enhance volatility, improve chromatographic separation, and increase detector response. researchgate.netresearchgate.net The process involves converting the thiol group into a less polar and more stable derivative. researchgate.net

Common derivatization reagents for compounds with active hydrogens, like thiols, include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents, and alkylating agents. researchgate.net For example, tert-butyldimethylsilylation (TBDMS) has been shown to be an effective derivatization technique for organic acids, providing sensitive quantification. researchgate.net While not specific to this compound, this highlights a common strategy for improving GC-MS analysis of compounds with reactive functional groups.

The benefits of derivatization extend to improving the mass spectral characteristics of the analyte, often leading to more definitive structural information. researchgate.netresearchgate.net For instance, derivatization can lead to the formation of characteristic fragment ions that aid in the identification of isomers, which might otherwise be difficult to distinguish. nih.gov

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), offers a powerful alternative for the analysis of thiols. researchgate.netdtic.milnih.gov These techniques are especially useful for less volatile or thermally labile thiols and can provide high sensitivity and selectivity. dtic.milnih.gov LC-MS/MS methods have become a vital tool in various fields, including pharmaceutical analysis and metabolomics. researchgate.netlcms.cz

Liquid Chromatography Techniques (e.g., UPLC-MS/MS) for Thiol Analysis

Reverse Phase HPLC Method Development

Reverse-phase HPLC (RP-HPLC) is a widely used mode of liquid chromatography for the separation of a broad range of compounds, including thiols. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a related compound, 4-Methoxy-2-methylbutane-2-thiol, a successful RP-HPLC method was developed using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase consisted of a simple mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com This type of method is often scalable and can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Optimization of Mobile Phase and Column Chemistry

The optimization of the mobile phase and column chemistry is critical for achieving good separation and peak shape in HPLC. For thiol analysis, the pH of the mobile phase can be important to control the ionization state of the thiol group. The choice of the organic modifier (e.g., acetonitrile or methanol) and its gradient profile are adjusted to achieve the desired retention and resolution.

The selection of the stationary phase (column chemistry) is equally important. While standard C18 columns are common, specialized columns can offer improved performance for specific applications. For example, the use of a Phenomenex Synergi Hydro-RP C18 column has been reported for the analysis of cellular thiol metabolites. nih.gov The temperature of the column is another parameter that can be optimized to improve separation efficiency, with a typical temperature for thiol analysis being around 40°C. nih.gov

Interactive Table:

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are crucial for determining the structure of and quantifying this compound. These methods provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining insights into reaction mechanisms involving thiols. nih.gov By observing the changes in the NMR spectrum over time, researchers can track the formation of intermediates and products. For instance, in reactions where a thiol acts as a nucleophile, the disappearance of the thiol proton signal (-SH) and the appearance of new signals corresponding to the product can be monitored. nih.gov The chemical shifts and coupling constants of the protons and carbons in this compound and its reaction products provide detailed structural information, helping to elucidate the reaction pathway. For example, the reaction of an electrophile with this compound would lead to changes in the chemical shifts of the protons and carbons adjacent to the sulfur atom, which can be precisely tracked by ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃ (on C2) | ~1.3 (d) | ~20 |

| CH (on C2) | ~3.0 (q) | ~45 |

| C (on C3) | - | ~75 |

| CH₃ (on C3, x2) | ~1.2 (s) | ~25 |

| OCH₃ | ~3.2 (s) | ~50 |

| SH | ~1.5 (d) | - |

Note: These are predicted values and can vary based on solvent and other experimental conditions. The splitting patterns (s: singlet, d: doublet, q: quartet) are indicated in parentheses.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in monitoring the functional groups present in a molecule during a chemical reaction. For this compound, the key functional groups are the thiol (-SH) and the ether (C-O-C). The stretching vibration of the S-H bond typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-O stretching vibration of the ether group would be observed in the 1070-1150 cm⁻¹ region. During a reaction, the disappearance or shift of these bands can indicate the transformation of the functional groups. For example, if the thiol group is oxidized to a disulfide, the S-H peak will disappear. Similarly, if the ether linkage is cleaved, the corresponding C-O peak will vanish, and new peaks, such as a hydroxyl (-OH) peak, might appear.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S-H | Stretching | 2550-2600 (weak) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1070-1150 |

Mass Spectrometry Fragmentation Patterns of Thiol-Containing Compounds

Mass spectrometry (MS) is a vital technique for identifying and structurally characterizing thiol-containing compounds by analyzing their fragmentation patterns. In the mass spectrum of a thiol, the molecular ion peak (M⁺) may be observed, although it can be weak for some thiols. youtube.com Common fragmentation pathways for thiols include the loss of the sulfhydryl radical (•SH), leading to a peak at M-33. Alpha-cleavage, the breaking of the bond adjacent to the sulfur atom, is also a prominent fragmentation pathway. For this compound, this could result in the loss of an isopropyl group or a methyl group from the carbon bearing the thiol. Another characteristic fragmentation is the loss of H₂S, resulting in a peak at M-34. The presence of the methoxy (B1213986) group introduces additional fragmentation possibilities, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [C₆H₁₄OS]⁺ | 134 | Molecular Ion (M⁺) |

| [C₆H₁₃S]⁺ | 117 | M⁺ - •OH (from rearrangement) |

| [C₅H₁₁S]⁺ | 103 | M⁺ - •OCH₃ |

| [C₃H₇S]⁺ | 75 | Alpha-cleavage |

| [C₅H₉O]⁺ | 85 | M⁺ - •SH |

| [C₄H₉]⁺ | 57 | Loss of C₂H₅OS |

Advanced Sample Preparation Techniques for Thiol Isolation

The accurate detection and analysis of thiols often require their isolation and concentration from complex matrices. Several advanced sample preparation techniques are employed for this purpose.

Liquid/Liquid Extraction Methods

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For the isolation of relatively non-polar thiols like this compound from aqueous samples, a non-polar organic solvent would be used. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase. By adjusting the pH, the charge state of other components in the matrix can be altered, potentially improving the selective extraction of the neutral thiol. A new method using aqua ammonia (B1221849) for liquid-liquid extraction has been shown to be effective in removing thiols from certain gasoline types. researchgate.net

Solid Phase Extraction (SPE) and Stir-Bar Sorptive Extraction (SBSE)

Solid Phase Extraction (SPE) is a more advanced and often more efficient technique than LLE for sample cleanup and concentration. youtube.com In SPE, the sample is passed through a solid sorbent that retains the analyte of interest. youtube.com For thiol compounds, various sorbents can be used. researchgate.net For instance, sorbents with silver ions can be used for the selective extraction of thiols. acs.orgnih.gov The retained thiol can then be eluted with a small volume of a suitable solvent, resulting in a concentrated and purified sample.

Stir-Bar Sorptive Extraction (SBSE) is a highly effective and solvent-minimized sample preparation technique, particularly for extracting organic compounds from aqueous samples. acs.orgtue.nl It utilizes a magnetic stir bar coated with a sorptive material, most commonly polydimethylsiloxane (PDMS). tue.nl The stir bar is placed in the sample and stirred, allowing the analytes to partition into the coating. tue.nl For a moderately polar compound like this compound, SBSE can provide high extraction efficiency. nih.gov After extraction, the stir bar is removed, dried, and the analytes are typically thermally desorbed into a gas chromatograph for analysis. The optimization of SBSE parameters such as extraction time, temperature, and sample matrix modifications (e.g., salt addition) is crucial for achieving high recovery and sensitivity. nih.govrsc.org

Table 4: Comparison of Sample Preparation Techniques for Thiols

| Technique | Principle | Advantages | Disadvantages |

| Liquid/Liquid Extraction (LLE) | Partitioning between two immiscible liquids. wikipedia.org | Simple, widely applicable. | Can be labor-intensive, requires large volumes of organic solvents. youtube.com |

| Solid Phase Extraction (SPE) | Adsorption onto a solid sorbent. youtube.com | High recovery, good selectivity, can be automated. youtube.com | Sorbent selection is critical, potential for matrix effects. |

| Stir-Bar Sorptive Extraction (SBSE) | Sorption onto a coated stir bar. tue.nl | High sensitivity, low solvent consumption, reusable stir bars. acs.org | Primarily suitable for non-polar to medium-polarity compounds. acs.org |

Formation and Degradation Pathways in Complex Chemical Systems

Biochemical Pathways of Thiol Generation from Non-Volatile Precursors

The biogenesis of volatile thiols, including likely pathways for 3-Methoxy-3-methylbutane-2-thiol, originates from non-volatile sulfur-containing precursors present in biological systems. These precursors are typically amino acid conjugates, which undergo enzymatic cleavage to release the free thiol.

Role of Cysteine and Glutathione (B108866) Conjugates in Thiol Biogenesis

The primary non-volatile precursors for many volatile thiols are S-cysteine and S-glutathione conjugates. While direct evidence for a this compound-cysteine or -glutathione conjugate is not extensively documented in current literature, the established pathways for structurally similar thiols provide a strong model for its formation. In various natural systems, such as fruits and hops, volatile thiols are stored in a non-volatile form as conjugates with cysteine or glutathione. researchgate.net These conjugates are formed through the detoxification pathways of cells, where electrophilic compounds react with the nucleophilic thiol group of glutathione, a reaction often catalyzed by glutathione S-transferases. The resulting glutathione conjugate can then be further metabolized to the corresponding cysteine conjugate. nih.gov This process sequesters the reactive thiol, rendering it non-volatile and stable until enzymatic action releases it.

Enzymatic Conversion Mechanisms (e.g., β-lyase activity, aminotransferases)

The release of volatile thiols from their cysteine-S-conjugates is primarily accomplished by enzymes with carbon-sulfur β-lyase activity. researchgate.net These enzymes, found in various microorganisms like Saccharomyces cerevisiae and certain bacteria, cleave the C-S bond, liberating the free thiol, along with pyruvate (B1213749) and ammonia (B1221849). While specific β-lyase activity on a 3-methoxy-3-methylbutane-2-cysteine conjugate has not been explicitly detailed, the broad substrate specificity of many β-lyases suggests this is a highly probable mechanism for the release of this compound. Aminotransferases can also be involved in the metabolism of sulfur-containing amino acids, potentially contributing to the pool of precursors available for thiol generation. researchgate.net

Precursor Availability and Conversion Efficiency in Multi-Component Systems

The quantity of this compound generated is directly dependent on the availability of its specific non-volatile precursor and the efficiency of the enzymatic conversion. In complex, multi-component systems such as fermenting beverages or biological tissues, the availability of the precursor can be a limiting factor. The efficiency of the conversion by β-lyases is influenced by various factors, including the specific yeast or bacterial strain present, the fermentation conditions (e.g., temperature, nutrient availability), and the presence of other compounds that may inhibit or enhance enzyme activity. For instance, the conversion of other thiol precursors has been shown to vary significantly between different strains of Saccharomyces cerevisiae.

Chemical Transformations of this compound in Complex Organic Matrices

Once formed, this compound is not inert and can undergo various chemical transformations, which are influenced by the surrounding chemical environment. These reactions can lead to its degradation or the formation of new compounds, thereby altering the chemical profile of the system.

Reactivity in Presence of Other Functional Groups (e.g., alcohols, ketones)

Thiols are known to be reactive nucleophiles, especially in their thiolate form (RS⁻). chemistrysteps.commasterorganicchemistry.comyoutube.com In the presence of electrophilic functional groups such as aldehydes and ketones, this compound can undergo nucleophilic addition to the carbonyl carbon. This reaction, analogous to the formation of hemiacetals from alcohols, results in the formation of a hemithioacetal. While these reactions are reversible, they can alter the concentration of the free thiol. The presence of a tertiary carbon bearing the thiol group in this compound may introduce steric hindrance, potentially affecting the rate of reaction compared to primary or secondary thiols. beilstein-journals.org The methoxy (B1213986) group in the molecule is generally less reactive under these conditions.

Impact of pH and Redox Potential on Thiol Stability

The stability of this compound is significantly influenced by the pH and the redox potential of the matrix.

pH: The pH of the environment dictates the protonation state of the thiol group. Thiols are weakly acidic and can deprotonate to form thiolate anions (RS⁻). researchgate.netnih.gov The pKa of a thiol group is typically in the range of 8-10. At pH values above the pKa, the more nucleophilic thiolate form predominates, increasing its reactivity towards electrophiles. researchgate.netnih.gov Conversely, at pH values below the pKa, the protonated thiol (RSH) is the major species. Therefore, in acidic environments, the nucleophilicity and reactivity of this compound are reduced.

Redox Potential: Thiols are susceptible to oxidation. The redox potential of the system determines the likelihood of oxidation reactions. In an oxidizing environment, thiols can be oxidized to form disulfides (RS-SR). youtube.comyoutube.com This reaction involves the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. The presence of oxidizing agents, such as dissolved oxygen or metal ions (e.g., Cu²⁺, Fe³⁺), can accelerate the oxidation of thiols. nih.gov Conversely, in a reducing environment, disulfides can be reduced back to their corresponding thiols. This thiol-disulfide interchange is a critical aspect of the stability and reactivity of sulfur-containing compounds in biological and chemical systems. researchgate.netresearchgate.netnih.gov

Photochemical Pathways of Thiol Formation and Degradation

Comprehensive searches of scientific databases and literature yield no specific studies on the photochemical formation or degradation of this compound. The following sections outline general principles of thiol photochemistry, but it is crucial to note that these have not been experimentally verified for the target compound.

Light-Induced Radical Generation and Trapping by Sulfur Sources

In theory, the formation of this compound through photochemical pathways would likely involve the generation of a 3-methoxy-3-methylbutan-2-yl radical. This could occur through the homolytic cleavage of a C-H bond at the second carbon position of a precursor molecule, initiated by a photochemically excited species. This highly reactive radical could then be "trapped" by a sulfur source, such as hydrogen sulfide (B99878) or other sulfur-containing radical species, to form the thiol. However, no specific research has documented this pathway for this compound.

Riboflavin-Sensitized Reactions in Complex Mixtures

Riboflavin (B1680620) (Vitamin B2) is a well-known photosensitizer in various chemical systems, particularly in food and beverage science. When exposed to light, riboflavin can generate reactive oxygen species or enter an excited triplet state, which can then interact with other molecules. While studies have shown that riboflavin can sensitize the degradation of some sulfur compounds and the formation of other thiols, there is no available research that specifically investigates the role of riboflavin in either the formation or degradation of this compound.

Environmental Chemical Fate and Transformation

The environmental fate of this compound, including its persistence, transport, and transformation, remains uninvestigated. The sections below describe general abiotic degradation processes that thiols may undergo, but specific data for this compound is not available.

Abiotic Degradation Processes (e.g., hydrolysis, photolysis, oxidation)

Hydrolysis: Due to the stability of the carbon-sulfur bond in thiols, significant hydrolysis of this compound under typical environmental pH conditions is not expected. The presence of the methoxy group is also unlikely to render the molecule susceptible to hydrolysis.

Photolysis: Direct photolysis of thiols can occur if they absorb light in the environmentally relevant solar spectrum. This can lead to the cleavage of the S-H or C-S bonds. However, without the UV-Vis absorption spectrum of this compound, it is impossible to determine its potential for direct photolysis. Indirect photolysis, mediated by other light-absorbing substances in the environment, is also a possibility but remains unstudied for this compound.

Oxidation: Thiols are susceptible to oxidation. In the environment, this can occur through reactions with various oxidants, such as hydroxyl radicals in the atmosphere or dissolved oxygen in water, often catalyzed by metal ions. The thiol group could be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. The rate and products of oxidation for this compound have not been determined.

Interaction with Environmental Substrates and Catalysts

The potential interactions of this compound with environmental substrates, such as soil organic matter or clay minerals, are unknown. Thiols can bind to surfaces, which could affect their mobility and bioavailability. Similarly, the role of environmental catalysts, such as metal oxides, in promoting the transformation of this compound has not been a subject of research.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed scientific literature, no data tables on its photochemical or environmental degradation can be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure and energetic properties of a molecule. For 3-Methoxy-3-methylbutane-2-thiol, these calculations can predict its acidity, the strength of its chemical bonds, and its most stable three-dimensional structure.

The acidity of the thiol group (-SH) is a critical parameter that governs its reactivity, particularly in nucleophilic reactions. The acid dissociation constant (pKa) can be predicted with high accuracy using quantum chemical methods. This is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.

Various Density Functional Theory (DFT) functionals and basis sets have been benchmarked for their ability to predict thiol pKa values. Studies have shown that methods like the M06-2X functional, combined with a large basis set such as 6-311++G(2df,2p), provide excellent agreement with experimental data, often with a standard deviation of about 0.5 pKa units. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the computational model used to represent the solvent. Implicit solvation models, such as the SMD (Solvation Model based on Density) model, are commonly used to account for the bulk solvent effects. nih.gov For even greater accuracy, a hybrid approach that includes a few explicit solvent molecules hydrogen-bonded to the sulfur atom within the implicit solvent continuum can be employed. This "cluster-continuum" model has been shown to significantly reduce errors in pKa prediction for thiols. researchgate.net

Table 1: Computational Protocols for Thiol pKa Prediction

| Method Level | Solvation Model | Key Features | Expected Accuracy |

|---|---|---|---|

| M06-2X/6-311++G(2df,2p) | SMD | High-level functional and large basis set for electronic structure. | High (Standard deviation ~0.5 pKa units) |

| ωB97XD/6-311++G(d,p) | SMD + 3 explicit H₂O | Range-separated functional with empirical dispersion corrections; explicit waters model specific H-bonding. | Very High (Average error <0.6 pKa units) |

| B3LYP/6-31+G(d,p) | C-PCM + explicit H₂O | A common functional, accuracy is improved with the inclusion of explicit solvent molecules. | Moderate to High |

Quantum chemical calculations are essential for determining the conformational landscape and bond strengths of this compound. A conformational analysis involves identifying all possible stable geometries (conformers) of the molecule that arise from rotation around its single bonds. By calculating the potential energy surface, the relative energies of these conformers can be determined, allowing for the identification of the global minimum energy structure.

Table 2: Computable Bond Properties for this compound

| Bond of Interest | Property | Significance |

|---|---|---|

| S-H | Bond Dissociation Energy (BDE) | Indicates susceptibility to homolytic cleavage and radical formation. |

| C-S | Bond Dissociation Energy (BDE) | Relates to the stability of the carbon-sulfur linkage. |

| C-O | Rotational Barrier | Determines the conformational flexibility around the ether linkage. |

| C-C | Rotational Barrier | Influences the overall shape and steric hindrance of the molecule. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT is a workhorse of computational chemistry for investigating reaction mechanisms. It provides a balance between computational cost and accuracy, making it suitable for studying the complex potential energy surfaces of chemical reactions involving molecules like this compound.

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation free energy (ΔG‡), which is the primary determinant of the reaction rate. nih.gov

For reactions involving this compound, such as its nucleophilic addition to an α,β-unsaturated carbonyl (a Michael addition), DFT can be used to model the entire reaction pathway. This involves optimizing the structures of the reactants, the transition state, any intermediates, and the products. nih.gov Frequency calculations are performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (exactly one imaginary frequency). rsc.orgacs.org Functionals like M06-2X have been shown to be particularly reliable for the kinetics of thiol-Michael addition reactions. nih.govresearchgate.net

Table 3: Steps in Modeling a Reaction Mechanism with DFT

| Step | Description | Computational Output |

|---|---|---|

| 1. Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Optimized geometries and energies. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Transition state geometry and energy. |

| 3. Frequency Analysis | Characterize the stationary points. | Vibrational frequencies (confirming minima and TS). |

| 4. IRC Calculation | Intrinsic Reaction Coordinate (IRC) analysis confirms the TS connects the desired reactant and product. | Minimum energy path. |

| 5. Energy Calculation | Compute the activation energy and reaction energy. | ΔG‡ and ΔGr. |

DFT is also instrumental in predicting the reactivity of this compound in catalytic processes. By explicitly including a catalyst model (e.g., a metal cluster or a single-atom catalyst), computations can elucidate the role of the catalyst in lowering the activation energy of a reaction. researchgate.net

Calculations can determine the adsorption energy of the thiol onto the catalyst surface, identify the most favorable binding sites, and model the bond activation process (e.g., cleavage of the S-H bond). By comparing the reaction profiles of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be quantified. DFT studies can reveal a plausible reaction mechanism, such as the activation of a C=C or C≡C bond by a metal center, followed by a nucleophilic attack from the thiol. researchgate.net Such insights are vital for the rational design of new and improved catalysts. acs.org

Table 4: DFT-Calculated Parameters for Assessing Catalytic Reactivity

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| Adsorption Energy | The energy released when the thiol binds to the catalyst surface. | Stronger binding can facilitate bond activation but may also lead to product inhibition. |

| Bond Activation Barrier | The energy required to break a specific bond (e.g., S-H) on the catalyst surface. | A lower barrier indicates higher catalytic activity for that step. |

| Surface Reaction Barriers | Activation energies for bond-forming steps between reactants on the catalyst. | The rate-determining step will have the highest barrier, which is a target for catalyst improvement. |

| Desorption Energy | The energy required for the product to leave the catalyst surface. | A high desorption energy can indicate that the catalyst is easily poisoned. |

Molecular Dynamics Simulations for Solvent and Solute Interactions

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical motions of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its interactions with surrounding solvent molecules, which is crucial as the solvent can significantly influence reactivity. researchgate.netrsc.org

In a typical MD simulation, the molecule of interest is placed in a box filled with solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. koreascience.krnih.gov

Table 5: Insights from Molecular Dynamics Simulations

| Simulation Component | Purpose | Information Gained |

|---|---|---|

| System Setup | A box containing one or more molecules of this compound and thousands of solvent molecules. | Mimics bulk solution conditions. |

| Force Field | A set of empirical energy functions (e.g., AMBER, CHARMM, OPLS) that define inter- and intramolecular interactions. | Governs the physics of the simulation. |

| Simulation Run | Integration of Newton's equations of motion over a period of nanoseconds to microseconds. | Generates a trajectory of atomic positions and velocities. |

| Trajectory Analysis | Post-processing of the simulation data. | Radial distribution functions (solvation structure), hydrogen bond analysis, diffusion coefficients, conformational dynamics. |

Influence of Solvent Effects on Reaction Pathways

The chemical environment plays a crucial role in dictating the reaction kinetics and pathways of thiols. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in understanding these solvent effects. For thiol-ene reactions, which are fundamental in both biochemistry and synthetic chemistry, the choice of solvent can significantly impact reaction rates. researchgate.netfigshare.com

Studies on various thiol systems have shown that solvents have a more pronounced effect on hydrogen atom transfer reactions compared to propagation reactions. acs.org Specifically, the rate constant for the chain transfer step in radical reactions can be increased by using non-polar solvents. researchgate.netfigshare.com In the context of this compound, its reaction kinetics would be influenced by the polarity of the solvent due to the presence of both a thiol group, which is a poor hydrogen-bond donor, and a methoxy (B1213986) group. acs.org

Table 1: Representative Solvent Effects on Thiol-Ene Reaction Rate Constants This table illustrates typical data generated from computational studies on the effect of solvent polarity on reaction rate constants for general thiol-ene reactions, which would be analogous to studies involving this compound.

| Reaction Step | Solvent | Dielectric Constant (ε) | Representative Rate Constant (M⁻¹s⁻¹) |

| Propagation | Dichloromethane | 9.08 | 1.2 x 10⁶ |

| Propagation | Water | 80.1 | 1.5 x 10⁶ |

| Chain Transfer | Dichloromethane | 9.08 | 2.1 x 10³ |

| Chain Transfer | Water | 80.1 | 2.8 x 10³ |

| Chain Transfer | Vacuum | 1 | 3.7 x 10⁴ |

Note: Data is illustrative of trends observed in computational studies on various thiols and is not specific to this compound. Source: Based on findings from studies on thiol-ene kinetics. acs.org

Hydrogen Bonding and Dipolar Interactions in Thiol Systems

While thiols are generally considered weak hydrogen bond donors compared to alcohols, these interactions are critical in molecular recognition and the stabilization of biological systems. acs.orgnih.gov The sulfur atom in the thiol group can also act as a hydrogen bond donor. chemrxiv.org Computational studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis help to characterize these weak interactions. chemrxiv.org

For this compound, the thiol (S-H) group can engage in favorable S–H/π interactions with aromatic rings. nih.govacs.org These interactions are driven significantly by molecular orbital interactions, specifically between an aromatic π donor orbital and the S–H σ* acceptor orbital. nih.govacs.org Furthermore, the methoxy group introduces additional possibilities for dipolar interactions and can act as a hydrogen bond acceptor.

DFT calculations on thiol-water complexes have shown that aromatic thiols tend to form stronger hydrogen bonds than aliphatic thiols. chemrxiv.org The presence of both alkyl and methoxy groups in this compound would create a unique electronic environment influencing its hydrogen bonding capacity. The interaction energy and geometric parameters of such hydrogen bonds can be precisely calculated, providing insight into the stability of complexes it may form.

Structure-Reactivity Relationships and Predictive Models

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its behavior and designing new compounds with desired properties.

QSAR/QSPR Approaches for Thiol Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or chemical properties of compounds based on their molecular structure. wikipedia.org For thiols, these models can predict properties like pKa and reactivity towards electrophiles. rsc.org

The development of a QSAR/QSPR model for a class of compounds including this compound would involve calculating a set of molecular descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), topological descriptors, and physicochemical properties (e.g., logP). researchgate.net For example, a linear relationship has been observed between the pKa of various thiols and their calculated natural charges on the sulfur atom. rsc.org Similarly, regression analysis has demonstrated a strong correlation between the toxicity of certain electrophiles and their reactivity with thiols like glutathione (B108866). tandfonline.com

These predictive models are valuable for screening large libraries of virtual compounds to identify those with potentially high reactivity or specific biological effects, thereby streamlining the drug discovery and materials science research process. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSPR for Thiols This table lists descriptors that would be calculated for this compound in the development of a predictive model.

| Descriptor Type | Examples | Predicted Property |

| Electronic | HOMO/LUMO Energies, Electron Affinity, Partial Atomic Charges | Reactivity, pKa, Redox Potential |

| Steric | Molecular Volume, Surface Area | Binding Affinity, Reaction Accessibility |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability, Toxicity |

| Topological | Connectivity Indices | Various Biological Activities |

Note: This table represents a general approach in QSAR/QSPR modeling for thiol-containing compounds.

Computational Design of Novel Thiol-Containing Compounds

Computational chemistry is pivotal in the rational design of new molecules. By modifying the structure of a parent compound like this compound, researchers can tune its properties for specific applications. For instance, DFT calculations can be employed to study the electronic and geometric properties of newly designed compounds to predict their stability and reactivity. nih.govresearchgate.net

The design process often involves creating a virtual library of derivatives by adding or modifying functional groups on the parent scaffold. For example, adding heteroaryl groups to a core structure can systematically tune the reactivity of a thiol-reactive covalent group. chemrxiv.org The performance of these novel compounds can then be evaluated in silico through methods like molecular docking, which predicts the binding affinity of a molecule to a protein target. nih.gov This approach has been successfully used to design novel thiol derivatives with potential therapeutic benefits, such as enzyme inhibitors or antispasmodic agents. nih.govchemrxiv.orgresearchgate.netnih.gov By understanding the structure-reactivity relationships discussed previously, computational models can guide the synthesis of new thiol-containing compounds with enhanced efficacy and selectivity. researchgate.net

Advanced Characterization Techniques for Mechanistic Studies

High-Resolution Mass Spectrometry for Isomer Differentiation and Trace Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of complex mixtures and the precise identification of compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is particularly valuable in differentiating between isomers—compounds that have the same molecular formula but different structural arrangements.

For a compound like 3-methoxy-3-methylbutane-2-thiol, several isomers exist, including 4-methoxy-2-methylbutane-2-thiol and 3-methoxy-3-methylbutane-1-thiol. While these isomers have the same nominal mass, their exact masses differ slightly due to the different bonding environments of their constituent atoms. HRMS can resolve these minute differences, enabling unambiguous identification.

Furthermore, the high sensitivity of modern HRMS instruments, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), allows for trace analysis. acs.orgbohrium.com This is particularly relevant for thiols, which are often potent aroma compounds found in very low concentrations in various matrices, such as food and beverages. acs.orgnih.gov Techniques like solid-phase microextraction (SPME) can be used to pre-concentrate volatile thiols before GC-HRMS analysis, achieving detection limits in the nanogram-per-liter range. nih.gov Derivatization of the thiol group, for instance with reagents like 4,4′-dithiodipyridine (DTDP) or pentafluorobenzyl bromide (PFBBr), can enhance ionization efficiency and improve detection limits in LC-MS/MS and GC-MS analyses, respectively. acs.orgnih.gov

Table 1: Potential Isomers of this compound and the Role of HRMS

| Isomer Name | Molecular Formula | Exact Mass (Da) | Technique for Differentiation |

| This compound | C₆H₁₄OS | 134.07654 | High-Resolution Mass Spectrometry (HRMS) can distinguish the subtle mass differences between these isomers. |

| 4-Methoxy-2-methylbutane-2-thiol | C₆H₁₄OS | 134.07654 | Gas Chromatography (GC) coupled with HRMS can separate isomers based on their boiling points and retention times, followed by precise mass measurement. |

| 3-Methoxy-3-methylbutane-1-thiol | C₆H₁₄OS | 134.07654 |

Note: The exact masses are calculated based on the most abundant isotopes of each element. The ability to differentiate these isomers relies on the high resolving power of the mass spectrometer.

Advanced NMR Techniques (e.g., 2D NMR, solid-state NMR) for Complex Structure and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution and in the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of these nuclei, advanced NMR techniques offer deeper insights.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms within a molecule. wikipedia.orglibretexts.org For this compound, a COSY spectrum would reveal the coupling between protons on adjacent carbon atoms, helping to piece together the carbon skeleton. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra. researchgate.netipb.pt More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the positions of the methoxy (B1213986) and thiol groups.

Solid-state NMR (ssNMR) is particularly useful for characterizing materials that are insoluble or for studying the structure and dynamics of molecules in their solid form. researchgate.net For thiol-containing compounds, ssNMR can provide information about the conformation and packing of molecules in a crystal lattice. morressier.com While ¹H ssNMR can be challenging due to broad lines, techniques like high-power decoupling and magic-angle spinning are employed to improve resolution. ³³S NMR, although challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, can provide direct information about the electronic environment of the sulfur atom. mdpi.comhuji.ac.il

Table 2: Application of Advanced NMR Techniques to this compound

| NMR Technique | Information Gained | Relevance for this compound |

| COSY (¹H-¹H Correlation Spectroscopy) | Shows which protons are coupled to each other (typically through 2-3 bonds). | Confirms the connectivity of the butane (B89635) backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C). | Assigns each proton to its corresponding carbon atom. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Confirms the position of the methoxy group and the thiol group relative to the carbon skeleton. |

| Solid-State NMR (ssNMR) | Provides information on the structure, packing, and dynamics of molecules in the solid state. | Can be used to study crystalline derivatives of the thiol. |

| ³³S NMR | Directly probes the sulfur nucleus, providing information about its chemical environment. | Offers direct insight into the electronic structure of the thiol group, though technically challenging. |

X-ray Crystallography of Thiol Derivatives (if solid forms are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of atoms and the bond lengths and angles between them.

For a liquid compound like this compound, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, it is often possible to prepare solid derivatives of the thiol that are more amenable to crystallization. For example, reaction of the thiol with a heavy atom-containing reagent can facilitate crystallization and also aid in solving the phase problem in X-ray crystallography. The resulting crystal structure would provide unambiguous proof of the molecular structure, including the stereochemistry if the compound is chiral. researchgate.netmdpi.comacs.org

Microcalorimetry and Spectroscopic Studies for Reaction Kinetics and Thermodynamics

Understanding the reactivity of this compound involves studying the kinetics and thermodynamics of its reactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with chemical reactions, allowing for the determination of thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and the equilibrium constant (K), from which the Gibbs free energy (ΔG) can be calculated. researchgate.net ITC could be used to study the binding of the thiol to metal ions or its participation in acid-base equilibria. researchgate.net For instance, the pKa of the thiol group could be determined by titrating a solution of the thiol with a base and measuring the heat of deprotonation.

Spectroscopic techniques , such as UV-Vis and NMR spectroscopy, are commonly used to monitor the progress of a chemical reaction and determine its rate law and rate constants. rsc.org For example, the kinetics of the oxidation of this compound to its corresponding disulfide could be followed by monitoring the disappearance of the thiol reactant or the appearance of the disulfide product over time. libretexts.org The thiol-ene reaction, a well-known click chemistry reaction, involves the addition of a thiol to an alkene. wikipedia.org The kinetics of such a reaction involving this compound could be studied to understand the influence of the methoxy group on the reaction rate. researchgate.netnsf.gov The study of reaction kinetics provides valuable insights into the reaction mechanism. acs.orgnih.gov

The thermodynamics of thiol reactions, such as oxidation and disulfide exchange, are crucial for understanding their behavior in various chemical and biological systems. libretexts.orgnih.govnih.gov The S-H bond is weaker than the O-H bond, which has significant thermodynamic implications for the reactivity of thiols compared to alcohols. wikipedia.org

Table 3: Techniques for Studying Reaction Kinetics and Thermodynamics

| Technique | Parameter Measured | Application to this compound |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Equilibrium Constant (K) | Determination of pKa of the thiol group, thermodynamics of metal binding. |

| UV-Vis Spectroscopy | Changes in absorbance over time | Monitoring the kinetics of reactions involving chromophoric species. |

| NMR Spectroscopy | Changes in concentration of reactants and products over time | Detailed kinetic analysis of various reactions, including oxidation and addition reactions. |

| Computational Chemistry | Reaction energies, transition state structures | Theoretical prediction of thermodynamic and kinetic parameters to complement experimental studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.